molecular formula C17H25NO4 B13982621 Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

Cat. No.: B13982621
M. Wt: 307.4 g/mol
InChI Key: OIMSAYPOEBXYTQ-UHFFFAOYSA-N
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Description

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, with the molecular formula C17H25NO4, is characterized by the presence of a benzyl group, a piperidine ring, and a dimethoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2,2-dimethoxyethanol. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can bind to enzyme active sites or receptor proteins, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyethyl group differentiates it from other piperidine derivatives, potentially offering unique pharmacological properties .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

benzyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO4/c1-20-16(21-2)12-14-8-10-18(11-9-14)17(19)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3

InChI Key

OIMSAYPOEBXYTQ-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

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